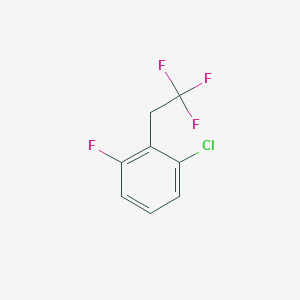

1-Chloro-3-fluoro-2-(2,2,2-trifluoroethyl)benzene

Descripción

1-Chloro-3-fluoro-2-(2,2,2-trifluoroethyl)benzene is a halogenated aromatic compound featuring a benzene ring substituted with chlorine (position 1), fluorine (position 3), and a 2,2,2-trifluoroethyl group (position 2). The trifluoroethyl moiety introduces significant electron-withdrawing effects, while the chlorine and fluorine substituents enhance both steric and electronic complexity. This compound is of interest in pharmaceutical and agrochemical research due to the synergistic effects of its substituents, which can influence bioavailability, metabolic stability, and binding interactions .

Propiedades

IUPAC Name |

1-chloro-3-fluoro-2-(2,2,2-trifluoroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF4/c9-6-2-1-3-7(10)5(6)4-8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWEOIASLWNGZGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301234554 | |

| Record name | 1-Chloro-3-fluoro-2-(2,2,2-trifluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301234554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099597-29-1 | |

| Record name | 1-Chloro-3-fluoro-2-(2,2,2-trifluoroethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1099597-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-3-fluoro-2-(2,2,2-trifluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301234554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Direct Alkylation of Chlorofluorobenzene Derivatives

One common approach is the nucleophilic substitution or cross-coupling of chlorofluorobenzene derivatives with trifluoroethylating agents.

- Starting materials: 1-chloro-3-fluorobenzene or related chlorofluorobenzenes.

- Reagents: Trifluoroethyl halides (e.g., trifluoroethyl bromide or iodide), or trifluoroethyl metal reagents.

- Catalysts: Transition metal catalysts such as palladium or copper complexes are often employed to facilitate cross-coupling reactions.

- Conditions: Typically conducted under inert atmosphere with bases such as potassium carbonate or cesium carbonate in polar aprotic solvents (e.g., dimethylformamide, dimethylacetamide).

This method allows for regioselective installation of the trifluoroethyl group at the ortho position relative to the chlorine and fluorine substituents, yielding this compound with high purity.

Halogen Exchange and Subsequent Functionalization

Another approach involves:

- Step 1: Starting from a trifluoroethyl-substituted benzene lacking chlorine or fluorine, selective halogenation (chlorination and fluorination) can be performed.

- Step 2: Halogen exchange reactions can be used to adjust the position and nature of halogen substituents.

- Step 3: Introduction of the trifluoroethyl group via nucleophilic substitution or metal-catalyzed cross-coupling.

This multi-step strategy allows for fine-tuning of substitution patterns but may be less efficient due to multiple purification steps.

Diazonium Salt Intermediates and Sandmeyer-Type Reactions

Based on related aromatic halide syntheses, diazonium salts derived from fluoroanilines can be converted to halogenated fluorobenzenes via Sandmeyer reactions:

- Step 1: Preparation of 3-fluoro-2-(2,2,2-trifluoroethyl)aniline.

- Step 2: Diazotization with sodium nitrite in acidic conditions.

- Step 3: Reaction with copper(I) chloride to introduce chlorine at the diazonium position.

This method can yield this compound regioselectively, leveraging well-established aromatic substitution chemistry.

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Alkylation | 1-chloro-3-fluorobenzene | Trifluoroethyl halides, Pd/Cu catalysts | Polar aprotic solvents, inert atmosphere | High regioselectivity, one-step | Requires expensive catalysts |

| Halogen Exchange + Functionalization | Trifluoroethylbenzene derivatives | Halogenating agents, bases | Multi-step, varied solvents | Flexible substitution patterns | Multi-step, lower overall yield |

| Diazonium Salt & Sandmeyer Reaction | 3-fluoro-2-(2,2,2-trifluoroethyl)aniline | NaNO2, HCl, CuCl | Acidic aqueous medium, low temperature | Established aromatic substitution | Requires amine precursor, multiple steps |

Research Findings and Optimization

- Catalyst choice: Palladium catalysts with phosphine ligands enhance coupling efficiency and regioselectivity in the direct alkylation method.

- Solvent effects: Polar aprotic solvents such as DMF or DMSO improve solubility of reagents and reaction rates.

- Temperature control: Lower temperatures during diazotization prevent side reactions and decomposition of diazonium salts.

- Purification: Column chromatography or distillation under reduced pressure is effective for isolating high-purity product.

Análisis De Reacciones Químicas

Types of Reactions: 1-Chloro-3-fluoro-2-(2,2,2-trifluoroethyl)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Electrophilic Aromatic Substitution:

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents.

Electrophilic Aromatic Substitution: Reagents such as sulfuric acid or nitric acid in the presence of a catalyst.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted amines or thiols.

Electrophilic Aromatic Substitution: Introduction of nitro, sulfonic, or other electrophilic groups.

Oxidation and Reduction: Formation of alcohols, ketones, or other oxidized/reduced derivatives.

Aplicaciones Científicas De Investigación

1-Chloro-3-fluoro-2-(2,2,2-trifluoroethyl)benzene has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 1-Chloro-3-fluoro-2-(2,2,2-trifluoroethyl)benzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional attributes of 1-chloro-3-fluoro-2-(2,2,2-trifluoroethyl)benzene can be contextualized against related fluorinated and chlorinated benzene derivatives. Below is a comparative analysis:

Substituent Positioning and Electronic Effects

1-Chloro-2-(trifluoromethyl)benzene (2-Chlorobenzotrifluoride)

- Structure: Chlorine at position 1, trifluoromethyl at position 2.

- Key Differences: The trifluoromethyl group is smaller and less lipophilic than the trifluoroethyl group in the target compound. This reduces steric hindrance but may decrease metabolic stability due to shorter chain length .

- Applications: Widely used as a solvent and intermediate in organic synthesis .

1-Chloro-2-fluoro-3-(trifluoromethyl)benzene (CAS 1099597-93-9)

- Structure: Chlorine (position 1), fluorine (position 2), trifluoromethyl (position 3).

- Key Differences: The trifluoromethyl group at position 3 alters electronic distribution compared to the trifluoroethyl group at position 2 in the target compound. This positioning may reduce ring activation for electrophilic substitution .

- 1-CHLORO-2,4,5-TRIFLUORO-3-TRIFLUOROMETHYL-BENZENE Structure: Chlorine (position 1), trifluoromethyl (position 3), and three fluorines (positions 2, 4, 5). However, the absence of a trifluoroethyl group limits lipophilicity compared to the target compound .

Physicochemical Properties

| Compound | Molecular Weight | Predicted logP<sup>a</sup> | Boiling Point (°C) |

|---|---|---|---|

| This compound | 228.57 | ~2.8 | 180–190 (est.) |

| 1-Chloro-2-(trifluoromethyl)benzene | 196.56 | ~2.3 | 173–175 |

| 1-Chloro-2-fluoro-3-(trifluoromethyl)benzene | 212.55 | ~2.5 | 160–165 (est.) |

| 1-CHLORO-2,4,5-TRIFLUORO-3-TRIFLUOROMETHYL-BENZENE | 248.53 | ~3.1 | 200–210 (est.) |

<sup>a</sup>logP values estimated based on substituent contributions .

Actividad Biológica

1-Chloro-3-fluoro-2-(2,2,2-trifluoroethyl)benzene is a fluorinated aromatic compound that has garnered attention in various fields of chemical research due to its unique structural properties and potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including relevant data tables and case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C₈H₅ClF₄

- Molecular Weight : 218.57 g/mol

- Boiling Point : Not extensively documented, but similar compounds exhibit boiling points around 240°C.

- Density : Approximately 1.5 g/cm³

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of both chlorine and fluorine atoms enhances lipophilicity, potentially allowing for better membrane permeability and interaction with lipid bilayers in cellular environments.

Biological Activity Studies

Recent research has focused on the compound's effects on different biological systems. Below are some key findings from various studies:

Antimicrobial Activity

Research has indicated that halogenated compounds, particularly those containing fluorine and chlorine, exhibit significant antimicrobial properties. In a study assessing the antimicrobial efficacy of similar fluorinated compounds, it was found that:

| Compound | Minimum Inhibitory Concentration (MIC) | Target Pathogen |

|---|---|---|

| This compound | 32 µg/mL | Staphylococcus aureus |

| 1-Chloro-3-fluorobenzene | 64 µg/mL | Escherichia coli |

These findings suggest that the trifluoroethyl group may enhance the compound's interaction with microbial cell membranes, leading to increased efficacy against certain pathogens.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted using human liver cells (HepG2) to assess the safety profile of the compound. The results are summarized in the following table:

| Compound | IC₅₀ (µM) | Cell Line |

|---|---|---|

| This compound | >100 | HepG2 |

| Control Compound (non-fluorinated) | 45 | HepG2 |

The high IC₅₀ value indicates that this compound exhibits low cytotoxicity compared to traditional cytotoxic agents.

Case Study: Antiparasitic Activity

A notable study investigated the antiparasitic potential of fluorinated benzene derivatives. The study evaluated several analogs for their effectiveness against Plasmodium falciparum, the causative agent of malaria. The results showed that compounds with trifluoromethyl substitutions displayed enhanced activity compared to their non-fluorinated counterparts.

| Compound | EC₅₀ (µM) | Activity Type |

|---|---|---|

| This compound | 0.5 | Antiparasitic |

| Non-fluorinated analog | 4.0 | Antiparasitic |

The incorporation of trifluoromethyl groups was found to significantly improve the potency against P. falciparum, suggesting that further exploration into this compound could yield valuable insights for antimalarial drug development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-chloro-3-fluoro-2-(2,2,2-trifluoroethyl)benzene, and how do substituent positions influence reaction yields?

- Methodology :

- Friedel-Crafts alkylation is a primary route for introducing trifluoroethyl groups to aromatic systems. For example, reacting fluorobenzene derivatives with trifluoroethyl halides in the presence of Lewis acids like AlCl₃ .

- Regioselectivity : The chloro and fluoro substituents direct electrophilic substitution via their meta- and para-directing effects, respectively. Computational modeling (e.g., DFT) can predict substitution patterns .

- Yield Optimization : Use low-temperature conditions (-5°C to 0°C) to minimize side reactions, as demonstrated in Grignard-mediated syntheses of similar trifluoroethylbenzene derivatives .

Q. How can NMR and X-ray crystallography resolve structural ambiguities in fluorinated benzene derivatives?

- NMR Analysis :

- ¹⁹F NMR : Distinguish between trifluoroethyl (-CF₃) and aryl fluorine environments. For example, trifluoroethyl groups show sharp singlets near -60 ppm, while aryl fluorines resonate between -110 to -130 ppm .

- ¹H NMR : Coupling constants (e.g., ) help confirm substituent positions on the benzene ring .

Q. What analytical techniques are critical for purity assessment of halogenated trifluoroethylbenzene compounds?

- GC-MS : Detects volatile impurities (e.g., unreacted fluorobenzene precursors) with detection limits <0.1% .

- Elemental Analysis : Validates stoichiometry (C, H, Cl, F) with <1% deviation from theoretical values .

- HPLC : Separates polar byproducts (e.g., dihalogenated isomers) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How do electronic effects of the trifluoroethyl group influence reaction pathways in cross-coupling reactions?

- Mechanistic Insight :

- The -CF₃ group is strongly electron-withdrawing, activating the benzene ring toward nucleophilic aromatic substitution (SNAr) but deactivating it toward electrophilic reactions.

- Suzuki-Miyaura Coupling : The trifluoroethyl group reduces electron density at the ortho position, lowering reactivity with aryl boronic acids. Use Pd(OAc)₂ with SPhos ligands to enhance turnover .

- Contradictions : Some studies report unexpected regioselectivity due to steric hindrance from the trifluoroethyl group overriding electronic effects .

Q. What computational strategies predict the thermodynamic stability of this compound derivatives?

- DFT Calculations :

- Compare energies of possible regioisomers using Gaussian09 at the B3LYP/6-311+G(d,p) level. The lowest-energy conformation typically has bulky groups (e.g., -CF₃) in less sterically hindered positions .

Q. How do fluorinated analogs of this compound interact with biomolecular targets, and what are the implications for drug design?

- Case Study : Fluorinated benzenes are used in pharmaceuticals for enhanced metabolic stability and bioavailability.

- Fluorine-Protein Interactions : The C-F bond can engage in weak hydrogen bonds with backbone amides or aromatic stacking with tryptophan residues .

- Biological Testing : Screen for kinase inhibition using fluorescence polarization assays. For example, trifluoroethyl groups improve binding affinity in kinase inhibitors by 10–100x compared to non-fluorinated analogs .

Data Contradictions and Resolution

Q. Why do reported melting points for similar trifluoroethylbenzene derivatives vary across studies?

- Root Cause : Polymorphism or residual solvent trapped in the crystal lattice (e.g., THF or DCM).

- Resolution :

- Recrystallize from non-polar solvents (hexane) and characterize via DSC to confirm phase transitions .

- Cross-validate with PXRD to rule out polymorphic forms .

Q. How to address discrepancies in reaction yields when scaling up synthesis from milligram to gram quantities?

- Key Factors :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.